4-Hydroxychalcone

Descripción general

Descripción

4-Hydroxychalcone is a chalcone derivative, which is a type of aromatic ketone. Chalcones are known for their diverse biological activities and are biogenetic precursors to flavonoids and isoflavonoids. This compound is isolated from licorice root and has been studied for its hepatoprotective and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chalcone epoxides.

Reduction: Reduction of this compound can yield dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Chalcone epoxides.

Reduction: Dihydrochalcones.

Substitution: Halogenated chalcones

Aplicaciones Científicas De Investigación

Cancer Prevention

Chemopreventive Effects

4-Hydroxychalcone has shown promising results in cancer chemoprevention. A study conducted on ApcMin mice, a model for intestinal tumorigenesis, demonstrated that administration of 4-HC significantly reduced the number and size of colon adenomas. Specifically, there was a 45% decrease in the number of adenomas in the colon and a 35% reduction in their size compared to control groups. Additionally, similar reductions were observed in adenomas of the distal and proximal small intestines .

Key Findings:

- Mechanism : The compound appears to inhibit tumor growth by modulating the Wnt/β-catenin signaling pathway, which is crucial in colorectal cancer progression. Treatment with 4-HC resulted in decreased expression of β-catenin target genes such as c-Myc and Axin2 .

- Cell Proliferation and Apoptosis : Immunofluorescence studies indicated reduced proliferation (as marked by Ki-67) and increased apoptosis (detected via TUNEL staining) in treated adenomas .

| Study | Model | Treatment | Results |

|---|---|---|---|

| ApcMin mice | 10 mg/kg/day 4-HC | 45% reduction in colon adenomas | |

| ApcMin mice | 10 mg/kg/day 4-HC | 35% reduction in adenoma size |

Respiratory Health

Anti-Asthmatic Properties

This compound has been investigated for its potential use as an anti-asthmatic agent. In a study involving ovalbumin-induced allergic asthma in mice, treatment with 4-HC led to significant improvements in respiratory function by reducing oxidative stress and inflammatory cell infiltration in the lungs. The compound's mechanism involves the upregulation of the Nrf2/GPx4 signaling pathway, which plays a critical role in cellular defense against oxidative damage .

Key Findings:

- Inflammatory Response : The treatment significantly decreased levels of immunoglobulin E (IgE) and markers of airway inflammation.

- Oxidative Stress Reduction : Histopathological analysis showed reduced oxidative stress markers post-treatment .

| Study | Model | Treatment | Results |

|---|---|---|---|

| Ovalbumin-induced asthma model | 4-HC treatment | Decreased IgE levels and lung inflammation |

Antimicrobial Activity

Effects Against Bacterial Strains

Research indicates that this compound exhibits antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that when combined with antibiotics like vancomycin, it enhances antibacterial efficacy against resistant strains .

Key Findings:

- Synergistic Effects : The combination therapy demonstrates improved bacterial killing compared to single-agent treatments.

- Potential for Clinical Use : These findings support further investigation into using 4-HC as an adjunct therapy for treating resistant bacterial infections.

Antioxidant Properties

Oxidative Stress Induction

In addition to its anticancer properties, this compound has been shown to induce oxidative stress selectively in cancer cells. A study highlighted that treatment with 4-HC resulted in increased levels of reactive oxygen species (ROS) and decreased glutathione levels in neuroblastoma cells, leading to enhanced cytotoxicity when combined with traditional chemotherapeutic agents like cisplatin .

Key Findings:

Mecanismo De Acción

4-Hydroxychalcone exerts its effects through multiple mechanisms:

Inhibition of NF-κB Pathway: It inhibits the activation of the NF-κB pathway by preventing the degradation of IκBα, thereby reducing inflammation.

Proteasome Inhibition: It inhibits proteasome activity, leading to the accumulation of proteins that can induce apoptosis in cancer cells.

Mitochondrial Effects: It induces rapid potassium release from mitochondrial vesicles, affecting mitochondrial respiration and oxidative phosphorylation

Comparación Con Compuestos Similares

4’-Hydroxychalcone: Similar in structure but with a hydroxyl group at a different position.

Isoliquiritigenin: Another chalcone derivative with similar biological activities.

Butein: A natural chalcone with potent anti-inflammatory and anticancer properties.

Uniqueness: 4-Hydroxychalcone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit the NF-κB pathway and proteasome activity sets it apart from other chalcones .

Actividad Biológica

4-Hydroxychalcone (4-HC) is a naturally occurring compound belonging to the chalcone class of flavonoids, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity of 4-HC, focusing on its anticancer, antimicrobial, antioxidant properties, and its potential applications in therapeutic contexts.

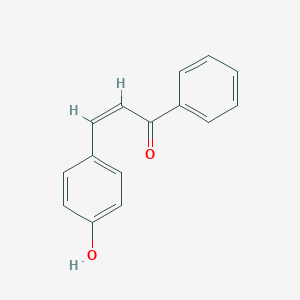

Chemical Structure and Properties

This compound is characterized by its α,β-unsaturated carbonyl structure with a hydroxyl group at the 4-position of the A ring. This structural feature is crucial for its biological activity, influencing its interactions with various cellular targets.

Research has demonstrated that 4-HC exhibits significant anticancer properties through various mechanisms:

- Induction of Apoptosis : In studies involving colon cancer cell lines and ApcMin mice models, 4-HC treatment led to a notable reduction in adenoma formation and size. Specifically, it decreased the number of colon adenomas by 45% and their size by 35% compared to controls. This effect was linked to increased apoptosis as evidenced by TUNEL staining and decreased proliferation markers such as Ki-67 .

- Inhibition of Wnt/β-catenin Signaling : The compound downregulated the expression of β-catenin target genes (e.g., c-Myc, Axin2, CD44), indicating its role in modulating the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancers .

- Oxidative Stress Induction : Another study highlighted that 4-HC induces cell death in neuroblastoma cells via oxidative stress. It reduced glutathione levels and increased reactive oxygen species (ROS), leading to mitochondrial dysfunction and enhanced cytotoxicity when combined with conventional chemotherapeutics like cisplatin and doxorubicin .

Summary of Anticancer Studies

| Study | Model | Key Findings |

|---|---|---|

| ApcMin Mice | 45% reduction in colon adenomas; inhibition of β-catenin signaling | |

| SH-SY5Y Neuroblastoma Cells | Induction of oxidative stress; enhanced cytotoxicity with cisplatin |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it can enhance the efficacy of conventional antibiotics like oxacillin. Combinations of 4-HC with oxacillin showed synergistic effects, significantly lowering the minimum inhibitory concentration (MIC) required to inhibit bacterial growth .

Antioxidant Activity

The antioxidant capacity of 4-HC has been assessed using various assays. In one study, it demonstrated a DPPH radical scavenging activity with an inhibition rate of 63.4%, showcasing its potential as a natural antioxidant . This property may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Clinical Implications

While much of the research on 4-HC has been preclinical, its promising results suggest potential clinical applications:

- Chemoprevention : Given its ability to inhibit tumor growth and induce apoptosis in cancer models, 4-HC could be explored as a preventive agent in populations at high risk for colorectal cancer.

- Combination Therapy : Its synergistic effects with antibiotics indicate that 4-HC may be useful in developing new treatment regimens for antibiotic-resistant infections.

Propiedades

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWCDTYUYPOAIU-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022453 | |

| Record name | 4-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38239-55-3, 20426-12-4 | |

| Record name | trans-4-Hydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38239-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020426124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO97Q47VBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.